2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
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Overview
Description
2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the sulfonyl and ethoxy groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide include other quinoline derivatives with sulfonyl and ethoxy groups. Examples include:
- 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-11-13-24-23(15-21)27(31)25(35(32,33)22-12-10-18(2)19(3)14-22)16-29(24)17-26(30)28-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNDZNQGAUIPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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